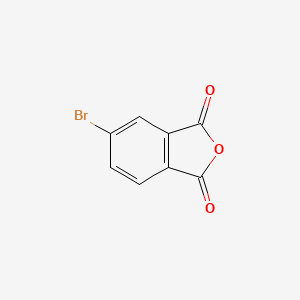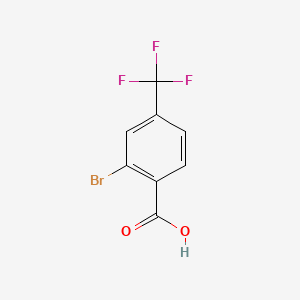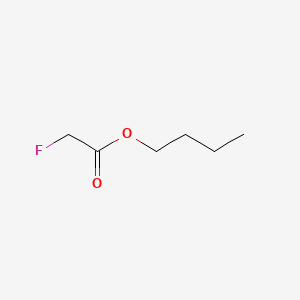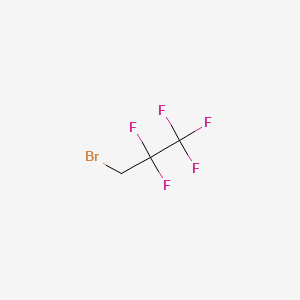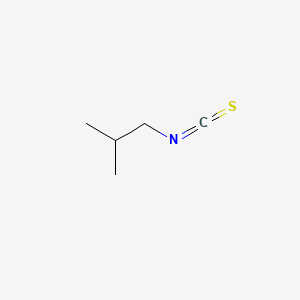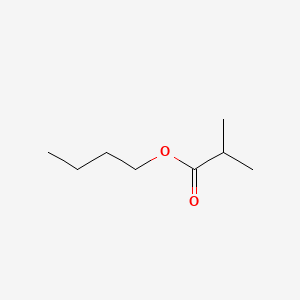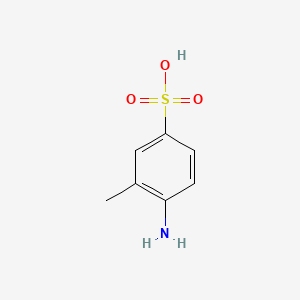![molecular formula C8H18N2 B1265506 [1-(Aminomethyl)cyclohexyl]methanamine CAS No. 36510-95-9](/img/structure/B1265506.png)
[1-(Aminomethyl)cyclohexyl]methanamine
Descripción general
Descripción
1,1-Cyclohexanedimethanamine is an organic compound belonging to the class of cycloaliphatic amines. It is characterized by a cyclohexane ring with two methanamine groups attached at the 1,1-positions. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Cyclohexanedimethanamine can be synthesized through the catalytic hydrogenation of m-xylylenediamine. This process involves the reduction of the aromatic ring to a cyclohexane ring while retaining the amine functionalities .
Industrial Production Methods: In industrial settings, the production of 1,1-Cyclohexanedimethanamine typically involves a two-step reaction process. The first step is the hydrogenation of m-xylylenediamine, followed by an isomerization reaction to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Cyclohexanedimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
1,1-Cyclohexanedimethanamine has several scientific research applications:
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, particularly in the synthesis of bioactive molecules.
Mecanismo De Acción
The mechanism of action of 1,1-Cyclohexanedimethanamine involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with other molecules, facilitating the formation of stable complexes. In polymer chemistry, it acts as a cross-linking agent, enhancing the mechanical properties and thermal stability of the polymers .
Similar Compounds:
1,3-Bis(aminomethyl)cyclohexane: This compound also belongs to the cycloaliphatic amine class and is used as an epoxy resin curing agent.
1,4-Bis(aminomethyl)cyclohexane: Another similar compound with applications in polymer chemistry.
Uniqueness: 1,1-Cyclohexanedimethanamine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable complexes and act as a cross-linking agent makes it particularly valuable in the production of high-performance polymers .
Propiedades
IUPAC Name |
[1-(aminomethyl)cyclohexyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-6-8(7-10)4-2-1-3-5-8/h1-7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAHJRZBUWYCBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60275717 | |
| Record name | bis (aminomethyl) cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36510-95-9 | |
| Record name | bis (aminomethyl) cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60275717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Aminobenzoyl)amino]pentanedioic acid](/img/structure/B1265424.png)
![6-Bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dione](/img/structure/B1265425.png)
